molecular formula C10H14N6O B12926664 6-Amino-N,N-diethyl-9H-purine-9-carboxamide CAS No. 89814-73-3

6-Amino-N,N-diethyl-9H-purine-9-carboxamide

Katalognummer: B12926664
CAS-Nummer: 89814-73-3
Molekulargewicht: 234.26 g/mol
InChI-Schlüssel: NENKDHSAPXIWTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-N,N-diethyl-9H-purine-9-carboxamide: is a heterocyclic compound belonging to the purine family. It is characterized by its unique structure, which includes an amino group at the 6th position and a diethylamino group at the 9th position of the purine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide typically involves the reaction of 6-chloropurine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-N,N-diethyl-9H-purine-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 6-Amino-N,N-diethyl-9H-purine-9-carboxamide is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its structural similarity to nucleotides makes it a valuable tool in studying nucleotide-protein interactions .

Medicine: The compound is explored for its potential therapeutic applications, including its role as an anticancer agent. Studies have shown that purine derivatives can exhibit significant anticancer activity by targeting specific cellular pathways .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of compounds with tailored properties for specific industrial applications .

Wirkmechanismus

The mechanism of action of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Amino-N,N-diethyl-9H-purine-9-carboxamide is unique due to its diethylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and ability to interact with various molecular targets, making it a valuable compound in research and development .

Eigenschaften

CAS-Nummer

89814-73-3

Molekularformel

C10H14N6O

Molekulargewicht

234.26 g/mol

IUPAC-Name

6-amino-N,N-diethylpurine-9-carboxamide

InChI

InChI=1S/C10H14N6O/c1-3-15(4-2)10(17)16-6-14-7-8(11)12-5-13-9(7)16/h5-6H,3-4H2,1-2H3,(H2,11,12,13)

InChI-Schlüssel

NENKDHSAPXIWTR-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)N1C=NC2=C(N=CN=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.